3-Methylfluoranthene

Übersicht

Beschreibung

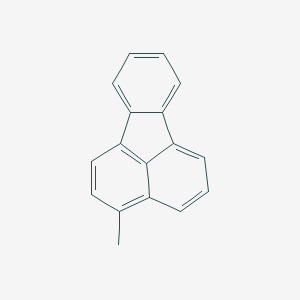

3-Methylfluoranthene is a polycyclic aromatic hydrocarbon with the molecular formula C17H12. It is a derivative of fluoranthene, where a methyl group is substituted at the third position of the fluoranthene structure. This compound is known for its presence in various combustion products and is considered an environmental pollutant due to its potential carcinogenic properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Methylfluoranthene can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of 2-methyl-1,2-dihydroacenaphthylene can yield this compound. The reaction typically requires a catalyst and elevated temperatures to facilitate the formation of the polycyclic structure .

Industrial Production Methods: Industrial production of this compound often involves the extraction from coal tar, a byproduct of coal processing. The high boiling fraction of coal tar contains various polycyclic aromatic hydrocarbons, including this compound, which can be isolated through fractional distillation and further purification steps .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Methylfluoranthene undergoes several types of chemical reactions, including nitration, oxidation, and substitution reactions.

Common Reagents and Conditions:

Nitration: This reaction involves the introduction of nitro groups into the aromatic ring. For this compound, nitration typically occurs at the 2-, 4-, and 8-positions, yielding various nitro derivatives.

Oxidation: Oxidation of this compound can lead to the formation of quinones and other oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Substitution: Electrophilic substitution reactions, such as halogenation, can introduce halogen atoms into the aromatic ring. These reactions often require a halogen source (e.g., bromine or chlorine) and a catalyst.

Major Products Formed:

Nitration: 3-Methyl-2-nitrofluoranthene, 3-methyl-4-nitrofluoranthene, and 3-methyl-8-nitrofluoranthene.

Oxidation: Various quinones and oxygenated polycyclic aromatic hydrocarbons.

Substitution: Halogenated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Toxicological Research

Carcinogenic Potential

3-Methylfluoranthene has been investigated for its tumorigenic activity. In a study involving newborn CD-1 mice, 3-MeFA was compared with other methylfluoranthenes and fluoranthene itself. While 3-MeFA did not induce a statistically significant incidence of lung tumors, it was noted that it exhibited some tumor initiation properties on mouse skin, albeit less potent than 2-methylfluoranthene (2-MeFA) and fluoranthene .

Case Study: Tumorigenic Activity Assessment

A comparative bioassay assessed the tumorigenic activity of fluoranthene, 2-MeFA, and 3-MeFA at doses of 3.46 and 17.3 µmol. The results indicated that while fluoranthene and 2-MeFA induced significant lung tumors, the activity of 3-MeFA was markedly lower, suggesting its limited role as a carcinogen in this context .

| Compound | Tumor Incidence (%) | Average Tumors per Mouse |

|---|---|---|

| Fluoranthene | 65-96 | 1.12-2.45 |

| 2-Methylfluoranthene | Significant | 3.04-3.94 |

| This compound | Not significant | N/A |

Environmental Science

Environmental Pollutant

this compound is identified as an environmental pollutant found in urban air, water, and products of incomplete combustion such as diesel exhaust and cigarette smoke. Its presence serves as an indicator of lower-temperature combustion processes . Studies have shown that PAHs like 3-MeFA can accumulate in the environment and pose risks to human health through exposure pathways such as inhalation or ingestion .

Case Study: Accumulation in Aquatic Systems

Research has documented the accumulation of PAHs, including 3-MeFA, in aquatic systems where they can affect marine life. The bioaccumulation potential of PAHs raises concerns about their long-term ecological impacts and necessitates further investigation into remediation strategies .

Material Science

Fluorescent Dyes and Polymer Stabilizers

In material science, this compound is utilized in the production of fluorescent dyes and as a stabilizer in epoxy resin adhesives. Its fluorescent properties make it suitable for applications requiring luminescence . Additionally, its role as a parent compound for pharmaceuticals highlights its significance in drug development processes .

Wirkmechanismus

The mechanism by which 3-methylfluoranthene exerts its effects involves its interaction with cellular components. It is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA, leading to mutations and potentially carcinogenesis. The compound’s ability to induce oxidative stress and generate reactive oxygen species also contributes to its toxic effects .

Vergleich Mit ähnlichen Verbindungen

Fluoranthene: The parent compound of 3-methylfluoranthene, lacking the methyl group at the third position.

2-Methylfluoranthene: Another methylated derivative of fluoranthene, with the methyl group at the second position.

Pyrene: A structural isomer of fluoranthene, with a different arrangement of the polycyclic rings.

Uniqueness of this compound: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological effects. The presence of the methyl group at the third position alters its electronic properties and steric interactions compared to other fluoranthene derivatives .

Biologische Aktivität

3-Methylfluoranthene (3-MeFA) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its potential biological activity, particularly regarding mutagenicity and tumorigenicity. PAHs, including 3-MeFA, are primarily environmental pollutants resulting from incomplete combustion of organic materials. Understanding the biological activity of 3-MeFA is crucial for assessing its health risks and environmental impact.

This compound is structurally related to fluoranthene, differing only by a methyl group at the 3-position. This slight modification can significantly influence its biological activity, including its metabolic pathways and interaction with cellular systems.

| Property | Value |

|---|---|

| Molecular Formula | C15H12 |

| Molecular Weight | 192.26 g/mol |

| Boiling Point | 360 °C |

| Melting Point | 90-93 °C |

| Solubility in Water | Very low (practically insoluble) |

Mutagenicity

Research has demonstrated that this compound possesses mutagenic properties. In a study utilizing Salmonella typhimurium TA100, metabolites of 3-MeFA were found to exhibit mutagenic activity, although the potency was less than that of its isomer, 2-methylfluoranthene (2-MeFA) . The primary mutagenic metabolite identified was 3-hydroxymethylfluoranthene, which showed significant mutagenic potential compared to other metabolites .

Tumorigenicity

The tumorigenic potential of this compound has been evaluated in various animal studies. In comparative bioassays involving CD-1 mice, 3-MeFA was assessed alongside fluoranthene and 2-methylfluoranthene for its ability to initiate tumors. The findings indicated that while both fluoranthene and 2-methylfluoranthene were effective tumor initiators in mouse skin models, this compound did not induce a statistically significant incidence of lung tumors .

Table 2: Tumorigenic Activity in Mice

| Compound | Dose (μmol) | Lung Tumor Incidence (%) | Liver Tumor Incidence (%) |

|---|---|---|---|

| Fluoranthene | 17.3 | 65-96 | Significant |

| 2-Methylfluoranthene | 17.3 | Similar to Fluoranthene | Significant in females |

| This compound | 17.3 | Not significant | Observed but less potent |

Metabolic Activation Pathways

The metabolic pathways of PAHs are critical for understanding their biological activity. For instance, fluoranthene and its methylated derivatives undergo metabolic activation leading to the formation of reactive intermediates that can bind to DNA, potentially leading to mutations and cancer . However, the specific activation pathway for this compound appears to differ from that of its counterparts, suggesting unique interactions within biological systems .

Study on Carcinogenicity

In one notable study, newborn CD-1 mice were administered various doses of fluoranthene and its methylated derivatives. The results highlighted that while fluoranthene induced significant lung tumors, the incidence associated with this compound was markedly lower, indicating a reduced risk profile compared to other PAHs . This suggests that while it retains some level of biological activity, its overall carcinogenic potential may be less than that of more potent analogs.

Environmental Impact Assessment

A comprehensive review of PAH exposure in occupational settings indicated that compounds like this compound contribute to environmental pollution but are often overshadowed by more prominent PAHs like benzo[a]pyrene. Nonetheless, understanding the biological effects of all PAHs is essential for regulatory frameworks aimed at minimizing human exposure .

Eigenschaften

IUPAC Name |

3-methylfluoranthene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12/c1-11-9-10-16-14-6-3-2-5-13(14)15-8-4-7-12(11)17(15)16/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHJKUHDKEFRGSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=C3C2=C(C=C1)C4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074760 | |

| Record name | Methylfluoranthene, 3- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1706-01-0 | |

| Record name | 3-Methylfluoranthene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1706-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylfluoranthene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001706010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylfluoranthene, 3- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHYLFLUORANTHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8V9IJE74P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.